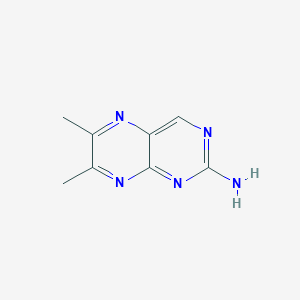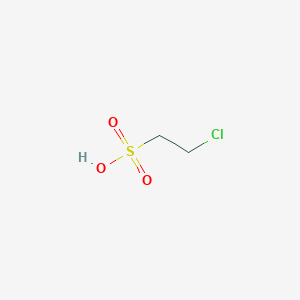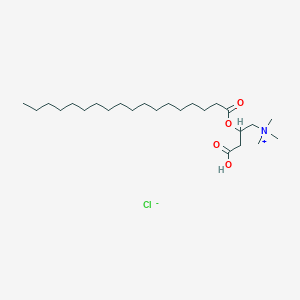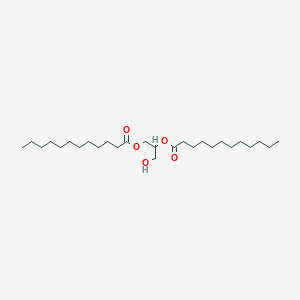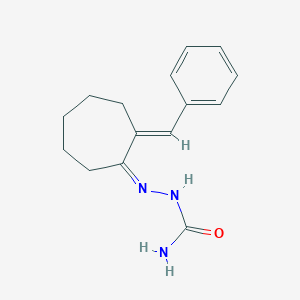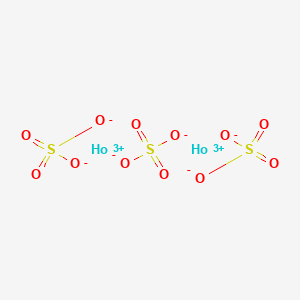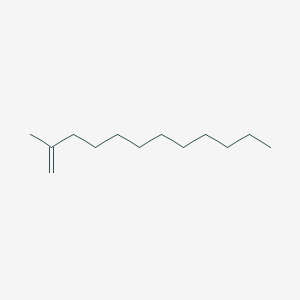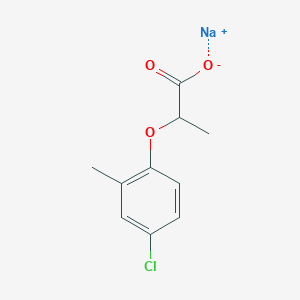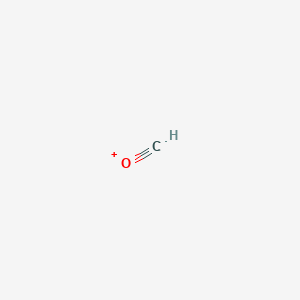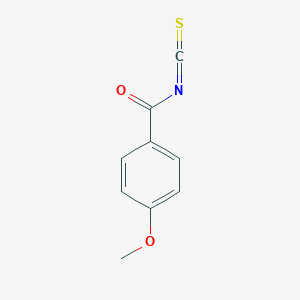
4-Methoxybenzoyl isothiocyanate
Descripción general
Descripción
4-Methoxybenzoyl isothiocyanate is a compound that can be inferred to have potential biological activities based on the studies of related compounds. Although the specific compound is not directly studied in the provided papers, similar structures have been synthesized and evaluated for various properties and activities.
Synthesis Analysis
The synthesis of related compounds involves structural modifications and the use of different substituents to enhance biological activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized by modifying the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) . Another study involved the reaction of 1-methoxy-2-benzopyrylium-4-olate with various aryl isothiocyanates to form carbonyl ylides . These methods suggest possible synthetic routes that could be adapted for the synthesis of 4-methoxybenzoyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate was elucidated, providing insights into the molecular conformation and interactions . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined, revealing intramolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxybenzoyl groups has been explored in various studies. The formation of carbonyl ylides and their subsequent reactions with isothiocyanates indicate the potential for diverse chemical transformations . Additionally, the photochromic ring-closing reaction of 4,5-dibenzothienylthiazole derivatives followed by spontaneous elimination and substitution reactions demonstrates the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-methoxybenzoyl isothiocyanate have been investigated using spectroscopic and computational methods. Vibrational investigations of 2-amino-4-methoxybenzothiazole provided insights into the electronic structure and fundamental modes of the molecule . The study of isonicotinamide-4-methoxybenzoic acid co-crystal revealed a temperature-induced phase transition, highlighting the importance of intermolecular interactions .
Aplicaciones Científicas De Investigación
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry . Here are some general applications of isothiocyanates:
-
Anti-inflammatory and Anticancer Properties
- Isothiocyanates are known to have anti-inflammatory and anticancer properties . They have attracted the attention of biologists and chemists due to these properties .
- More research is needed to understand the specific mechanisms of action and potential applications in treating various types of cancer and inflammatory diseases .
-
Synthetic Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxybenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJYGOHGKVXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168370 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzoyl isothiocyanate | |
CAS RN |
16778-84-0 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16778-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

